molecular formula C9H5F2NO4 B13726741 (E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid

Cat. No.: B13726741
M. Wt: 229.14 g/mol
InChI Key: KDAPVYGPMBWFCD-OWOJBTEDSA-N
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Description

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to a propenoic acid moiety

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-4-7(11)8(12(15)16)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

KDAPVYGPMBWFCD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2,4-difluoro-5-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s difluorinated nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propenoic acid moiety may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

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